An In-depth Technical Guide to Propargyl-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Propargyl-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG2-CH2COOH, a versatile heterobifunctional linker. The information presented herein is intended to support researchers in the fields of chemical biology, medicinal chemistry, and drug development in leveraging this molecule for the synthesis of complex bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Propargyl-PEG2-CH2COOH
Propargyl-PEG2-CH2COOH is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a carboxylic acid functional group. This dual functionality allows for sequential or orthogonal conjugation to two different molecules. The PEG spacer enhances solubility and provides flexibility to the resulting conjugate.
| Property | Value |
| IUPAC Name | 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid |
| Synonyms | Propargyl-PEG2-acid, 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]acetic Acid |
| CAS Number | 944561-46-0 |
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically >95% |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, stored under an inert atmosphere (e.g., nitrogen or argon) |
Key Applications in Research and Development
The unique structure of Propargyl-PEG2-CH2COOH makes it a valuable reagent in several advanced applications:
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PROTAC Synthesis: This linker is widely employed in the construction of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The propargyl and carboxylic acid groups of the linker allow for the covalent attachment of a target protein ligand and an E3 ligase ligand.
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Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it can be used in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1]
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Peptide and Protein Modification: The linker can be used to PEGylate peptides and proteins, which can improve their pharmacokinetic properties, such as solubility and in vivo half-life.
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Click Chemistry: The terminal alkyne group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2] This allows for the specific and stable conjugation of the linker to azide-modified molecules.
Experimental Protocols
The following are representative protocols for the two primary reaction types involving Propargyl-PEG2-CH2COOH.
Disclaimer: These are generalized protocols and should be optimized for specific substrates and experimental conditions. The user should have a strong understanding of synthetic organic chemistry techniques.
Protocol 1: Amide Coupling of Propargyl-PEG2-CH2COOH to a Primary Amine
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
Materials:
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Propargyl-PEG2-CH2COOH
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Amine-containing molecule of interest
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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DIPEA (N,N-Diisopropylethylamine)
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Reaction vessel and magnetic stirrer
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Purification system (e.g., HPLC, column chromatography)
Procedure:
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Preparation of Reagents: Ensure all reagents and solvents are anhydrous. Allow all reagents to warm to room temperature before use.
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Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Propargyl-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DMSO.
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Activation of Carboxylic Acid: To the solution from step 2, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming an NHS ester.
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Amine Addition: In a separate vial, dissolve the amine-containing molecule (1 equivalent) in a minimal amount of anhydrous DMF or DMSO. Add this solution to the reaction mixture from step 3.
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Coupling Reaction: Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. Stir the reaction at room temperature for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
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Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by an appropriate method, such as reverse-phase HPLC or silica (B1680970) gel column chromatography, to yield the desired amide-linked conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a Propargyl-PEG2-CH2COOH conjugate and an azide-containing molecule.
Materials:
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Propargyl-functionalized conjugate (from Protocol 1 or a similar synthesis)
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Azide-containing molecule of interest
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
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A suitable solvent system (e.g., a mixture of t-butanol, water, and DMSO)
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Reaction vessel and magnetic stirrer
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Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of the propargyl-functionalized conjugate in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of the azide-containing molecule in a suitable solvent.
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Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
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Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
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Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
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Reaction Setup: In a reaction vessel, add the propargyl-functionalized conjugate (1 equivalent) and the azide-containing molecule (1-1.5 equivalents). Add the solvent system (e.g., t-butanol/water/DMSO) to achieve the desired reaction concentration.
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Addition of Catalyst Components:
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Add the THPTA or TBTA solution (final concentration of ~1-5 mM).
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Add the CuSO₄ solution (final concentration of ~0.5-2 mM).
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Initiation of Reaction: Add the freshly prepared sodium ascorbate solution (final concentration of ~5-10 mM) to the reaction mixture.
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Reaction Incubation: Stir the reaction mixture at room temperature for 1-12 hours. Protect the reaction from light if using fluorescently labeled molecules. Monitor the reaction progress by LC-MS or another appropriate method.
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Purification: Upon completion, the reaction mixture can be purified using a suitable technique such as reverse-phase HPLC or size-exclusion chromatography to isolate the desired triazole-linked product.
Visualizing the Workflow: PROTAC Synthesis
The following diagrams illustrate the logical workflow for synthesizing a PROTAC using Propargyl-PEG2-CH2COOH.
The diagram above illustrates a two-step synthesis of a PROTAC molecule. In the first step, the carboxylic acid of Propargyl-PEG2-CH2COOH is coupled with an amine-containing ligand (Ligand A). In the second step, the propargyl group of the resulting intermediate is reacted with an azide-containing ligand (Ligand B) via a copper-catalyzed click reaction to form the final PROTAC. The order of these steps can be reversed depending on the functional groups present on the ligands.
This diagram illustrates the mechanism of action of the synthesized PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

